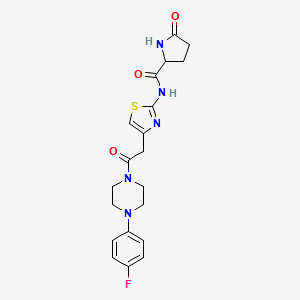

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, is a synthetic molecule that appears to be designed for biological activity. While the specific papers provided do not directly discuss this compound, they do provide insight into similar structures and their biological activities. For instance, compounds with piperazine moieties, such as those described in the first paper, have been identified as tubulin inhibitors with antiproliferative effects . Similarly, piperazine derivatives with antimicrobial activity are discussed in the second and third papers . These findings suggest that the compound may also possess biological activities, potentially related to antiproliferative or antimicrobial effects.

Synthesis Analysis

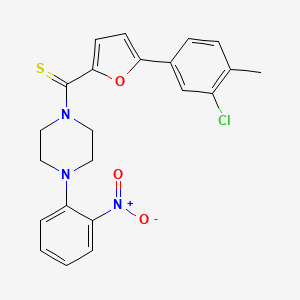

The synthesis of related compounds typically involves multi-step reactions starting with basic building blocks such as halogenated benzaldehydes, guanidine carbonate, and piperazine . The process may include cyclization, halogenation, and coupling reactions, often facilitated by catalysts like copper iodide or palladium complexes . The synthesis of the compound would likely follow a similar pathway, with careful optimization required to ensure the correct attachment of the thiazol and pyrrolidine moieties to the piperazine core.

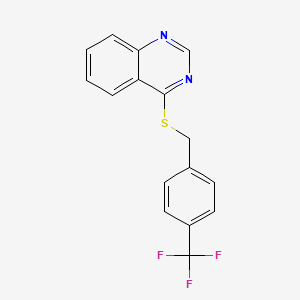

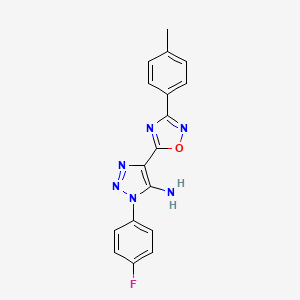

Molecular Structure Analysis

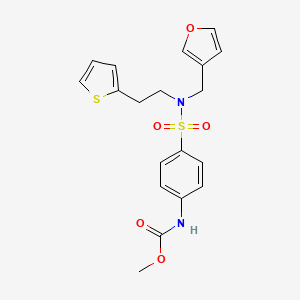

The molecular structure of such compounds is characterized by the presence of multiple functional groups, including amides, piperazine, and aromatic rings, which can significantly influence their biological activity . The presence of a fluorine atom, as seen in the compound of interest, can enhance binding affinity to biological targets due to its electronegativity and size . The overall three-dimensional structure, including the arrangement of these functional groups, would be crucial in determining the compound's interaction with biological macromolecules.

Chemical Reactions Analysis

Compounds with piperazine and amide groups can participate in various chemical reactions. They can act as ligands in coordination chemistry, form hydrogen bonds due to their amide linkages, and undergo nucleophilic substitution reactions at their halogenated sites . The specific reactivity of the compound would depend on the accessibility and reactivity of its functional groups, which could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic rings and heteroatoms like nitrogen and fluorine can affect the compound's solubility, boiling and melting points, and stability . These properties are essential for determining the compound's suitability for use in biological systems, including its potential as a drug candidate. The compound's lipophilicity, influenced by the fluorophenyl group, would also be an important factor in its bioavailability and distribution within the body .

Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis and Biological Activities

The compound has been investigated within the context of microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds exhibit antimicrobial, antiurease, and antilipase activities, highlighting their potential in the development of new therapeutic agents (Başoğlu et al., 2013).

Thiazole-aminopiperidine Hybrid Analogues as Tuberculosis Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, have shown promising activity against Mycobacterium tuberculosis. This research suggests significant potential for the development of new antituberculosis drugs (Jeankumar et al., 2013).

Dithiocarbamate Derivatives for Antimicrobial Activity

Research on dithiocarbamate derivatives bearing thiazole/benzothiazole rings has contributed to the development of compounds with significant antimicrobial properties, demonstrating the compound's relevance in addressing drug-resistant microbial infections (Yurttaş et al., 2016).

Orexin-1 Receptor Mechanisms in Compulsive Food Consumption

The compound has been explored for its role in modulating feeding, arousal, stress, and drug abuse through Orexin-1 Receptor mechanisms. This research offers insights into potential treatments for binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).

Radiosynthesis for PET Imaging of Fatty Acid Amide Hydrolase

The development of novel positron emission tomography (PET) radiotracers for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain highlights the compound's utility in neurological research, providing a tool for studying various neurological conditions (Shimoda et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds with a thiazole ring have been reported to have anti-inflammatory properties . They have shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .

Mode of Action

Based on the information about similar compounds, it can be inferred that it may inhibit the cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential inhibitory effects on cyclooxygenase enzymes . By inhibiting these enzymes, it could reduce the production of prostaglandins, leading to a decrease in inflammation.

Result of Action

Based on the potential inhibition of cyclooxygenase enzymes, it could lead to a reduction in inflammation .

Direcciones Futuras

The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold has emerged as a promising scaffold in this regard .

Propiedades

IUPAC Name |

N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O3S/c21-13-1-3-15(4-2-13)25-7-9-26(10-8-25)18(28)11-14-12-30-20(22-14)24-19(29)16-5-6-17(27)23-16/h1-4,12,16H,5-11H2,(H,23,27)(H,22,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGLLKFDZOFAQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2503372.png)

![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2503376.png)

![(4(1)S,7aS,13aR,13bR)-2,3,5,6,7,7a,8,13,13a,13b-decahydro-1H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10(4(1)H)-one hydroiodide](/img/structure/B2503380.png)

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/no-structure.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide](/img/structure/B2503384.png)

![5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2503385.png)